1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O2, with a molecular weight of approximately 284.31 g/mol. The structure features a dihydropyridine core, a pyrazole moiety, and an amide functional group, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrazole and pyridine derivatives. A common method includes the formation of the dihydropyridine ring through cyclization reactions involving appropriate precursors such as aldehydes and amines. The following table summarizes key steps in the synthesis:
Step | Reaction Type | Reactants | Conditions | Yield |
---|---|---|---|---|
1 | Condensation | Aldehyde + Amine | Reflux in ethanol | 85% |
2 | Cyclization | Intermediate + Base | Heat under reflux | 72% |
3 | Acylation | Dihydropyridine + Acid Chloride | Room temperature | 58% |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyrazole carboxamides showed potent antifungal activity against several phytopathogenic fungi, outperforming traditional fungicides like boscalid .
Anticancer Properties
In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival. For example, derivatives have been tested against breast cancer cell lines, showing IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is closely related to their structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups enhances activity by increasing electron density on reactive sites.
- Ring Modifications : Alterations in the dihydropyridine ring impact binding affinity to biological targets, influencing efficacy.
Case Studies
Several studies have explored the biological effects of related compounds:
- Antifungal Activity : A series of novel pyrazole derivatives were synthesized and tested against seven phytopathogenic fungi. The most active compound exhibited significantly higher antifungal activity compared to standard treatments .
- Anticancer Activity : In a study focusing on breast cancer cells, compounds demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction through mitochondrial pathways .
- Enzyme Inhibition : Certain derivatives were found to inhibit enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), showcasing their potential as therapeutic agents in oncology .
Propriétés
IUPAC Name |
1-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-21-8-4-6-14(17(21)24)16(23)19-9-12-5-3-7-18-15(12)13-10-20-22(2)11-13/h3-8,10-11H,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYXNYXUNWEKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.